Cas no 1806255-61-7 (Ethyl 2-methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-carboxylate)
Ethyl 2-methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-carboxylate
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- Inchi: 1S/C10H9F3N2O5/c1-3-19-9(16)6-4-14-5(2)8(7(6)15(17)18)20-10(11,12)13/h4H,3H2,1-2H3
- InChI Key: UBIBJFVAANBDLM-UHFFFAOYSA-N
- SMILES: FC(OC1C(C)=NC=C(C(=O)OCC)C=1[N+](=O)[O-])(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 371
- XLogP3: 2.5
- Topological Polar Surface Area: 94.2
Ethyl 2-methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029084599-1g |
Ethyl 2-methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-carboxylate |
1806255-61-7 | 97% | 1g |
$1,490.00 | 2022-03-31 |
Ethyl 2-methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-carboxylate Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on Ethyl 2-methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-carboxylate
Recent Advances in the Study of Ethyl 2-methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-carboxylate (CAS: 1806255-61-7)
Ethyl 2-methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-carboxylate (CAS: 1806255-61-7) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential pharmacological applications. Recent studies have focused on its synthesis, characterization, and biological evaluation, shedding light on its utility as a versatile intermediate in drug discovery and development.
The compound's structural motif, featuring a trifluoromethoxy group and a nitro substituent, imparts distinct electronic and steric properties that are highly desirable in the design of bioactive molecules. Researchers have explored its role as a key building block in the synthesis of novel heterocyclic compounds with potential therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Recent synthetic methodologies have emphasized the optimization of reaction conditions to improve the yield and purity of Ethyl 2-methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-carboxylate. Advances in catalytic systems and green chemistry approaches have been particularly noteworthy, enabling more efficient and sustainable production of this compound. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to enhance the functionalization of the pyridine core, expanding its applicability in medicinal chemistry.
Biological studies have revealed promising preliminary results, with the compound demonstrating moderate inhibitory activity against certain enzyme targets implicated in inflammatory and neoplastic diseases. However, further in vitro and in vivo evaluations are required to fully elucidate its mechanism of action and therapeutic potential. Computational modeling and structure-activity relationship (SAR) studies are also being employed to guide the design of derivatives with improved potency and selectivity.
In addition to its pharmacological applications, Ethyl 2-methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-carboxylate has been investigated for its utility in material science. Its fluorinated aromatic system offers unique properties that are advantageous in the development of advanced materials, such as liquid crystals and organic semiconductors. This dual applicability underscores the compound's versatility and broad relevance across multiple scientific disciplines.
Despite these advancements, challenges remain in the large-scale production and commercialization of Ethyl 2-methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-carboxylate. Issues such as cost-effective synthesis, scalability, and regulatory compliance need to be addressed to facilitate its transition from the laboratory to industrial applications. Collaborative efforts between academia and industry are essential to overcome these hurdles and unlock the full potential of this compound.
In conclusion, Ethyl 2-methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-carboxylate represents a promising candidate for further investigation in both medicinal chemistry and material science. Ongoing research efforts are expected to yield deeper insights into its properties and applications, paving the way for innovative therapeutic and technological solutions. The integration of multidisciplinary approaches will be critical in harnessing the full potential of this structurally unique compound.
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